molecular formula C4H3BrN2O3S B14855247 4-Bromopyrimidine-2-sulfonic acid CAS No. 1209459-89-1

4-Bromopyrimidine-2-sulfonic acid

Cat. No.: B14855247
CAS No.: 1209459-89-1
M. Wt: 239.05 g/mol
InChI Key: CNXYYYSZNKMAPR-UHFFFAOYSA-N
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Description

4-Bromopyrimidine-2-sulfonic acid is an organic compound with the molecular formula C4H3BrN2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both bromine and sulfonic acid groups in its structure makes it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrimidine-2-sulfonic acid typically involves the bromination of pyrimidine derivatives followed by sulfonation. One common method includes the electrophilic bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromopyrimidine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromopyrimidine-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrimidine-2-sulfonic acid in chemical reactions involves its functional groups:

    Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

    Sulfonic Acid Group: Enhances the compound’s solubility and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyrimidine-2-sulfonic acid
  • 4-Fluoropyrimidine-2-sulfonic acid
  • 4-Iodopyrimidine-2-sulfonic acid

Uniqueness

4-Bromopyrimidine-2-sulfonic acid is unique due to the specific reactivity of the bromine atom, which makes it particularly suitable for coupling reactions like Suzuki-Miyaura. The presence of the sulfonic acid group also imparts distinct solubility and reactivity characteristics compared to its halogenated counterparts .

Properties

CAS No.

1209459-89-1

Molecular Formula

C4H3BrN2O3S

Molecular Weight

239.05 g/mol

IUPAC Name

4-bromopyrimidine-2-sulfonic acid

InChI

InChI=1S/C4H3BrN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

CNXYYYSZNKMAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Br)S(=O)(=O)O

Origin of Product

United States

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